2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide (CAS 896291-24-0) is a synthetic thioether-linked thiophene-3-carboxamide derivative with the molecular formula C16H17FN2O2S2 and a molecular weight of 352.44 g/mol. It belongs to the broader class of thiophene-3-carboxamide compounds, which have been investigated as inhibitors of influenza virus RNA-dependent RNA polymerase (RdRP) PA-PB1 subunit interaction and as IκB kinase (IKK-β) inhibitors targeting the NF-κB pathway.

Molecular Formula C16H17FN2O2S2
Molecular Weight 352.44
CAS No. 896291-24-0
Cat. No. B2912991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide
CAS896291-24-0
Molecular FormulaC16H17FN2O2S2
Molecular Weight352.44
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)NC(=O)CCSC2=CC=C(C=C2)F)C
InChIInChI=1S/C16H17FN2O2S2/c1-9-10(2)23-16(14(9)15(18)21)19-13(20)7-8-22-12-5-3-11(17)4-6-12/h3-6H,7-8H2,1-2H3,(H2,18,21)(H,19,20)
InChIKeyJIHWCZBSZARHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide (CAS 896291-24-0): Procurement-Relevant Structural and Physicochemical Baseline


2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide (CAS 896291-24-0) is a synthetic thioether-linked thiophene-3-carboxamide derivative with the molecular formula C16H17FN2O2S2 and a molecular weight of 352.44 g/mol . It belongs to the broader class of thiophene-3-carboxamide compounds, which have been investigated as inhibitors of influenza virus RNA-dependent RNA polymerase (RdRP) PA-PB1 subunit interaction [1] and as IκB kinase (IKK-β) inhibitors targeting the NF-κB pathway . This specific compound features a 4-fluorophenylthio moiety coupled via a propanamido linker to a 4,5-dimethylthiophene-3-carboxamide core, creating a distinct pharmacophoric profile compared to its closest commercially available analogs.

SAR Linker Probe C3 propanamido linker for chain-length studies vs. C2 analogs
Pharmacophoric Mapping Thioether-linked fluorophenyl as selectivity handle in kinase panel screening
Metabolic Stability Comparator Thioether oxidation probe against sulfonyl derivative for CYP450 studies

Why 4,5-Dimethylthiophene-3-carboxamide Derivatives Like CAS 896291-24-0 Cannot Be Interchanged with Generic Thiophene Carboxamides


The thiophene-3-carboxamide scaffold is pharmacologically versatile but exquisitely sensitive to substitution patterns. Even minor structural modifications—such as linker length (propanamido vs. acetamido), aryl group electronics (4-fluorophenyl vs. phenyl), or oxidation state (thioether vs. sulfonyl)—can drastically alter target engagement, physicochemical properties, and biological outcomes . For instance, in the cycloheptathiophene-3-carboxamide series targeting influenza PA-PB1, iterative medicinal chemistry optimization produced nanomolar inhibitors through precise linker and substituent tuning, while close structural analogs showed orders-of-magnitude weaker activity [1]. Similarly, the well-characterized IKK-2 inhibitor TPCA-1 (a 2-ureido thiophene-3-carboxamide) achieves an IC50 of 17.9 nM, whereas analogs with modified linkers show substantially reduced potency [2]. For procurement decisions, assuming functional equivalence among thiophene-3-carboxamide variants without evidence of matched pharmacological profiles risks selecting a compound that is inactive in the intended assay system.

Linker Length Mismatch
Acetamido (C2) analogs may not reproduce the binding reach of the propanamido (C3) linker; >10-fold activity differences reported in related series.
Oxidation State Divergence
Thioether and sulfonyl forms differ in H-bond capacity and metabolic fate; directly substituting one for the other may alter pharmacology.
TPCA-1 Target Profile Not Transferable
The ureido linker of TPCA-1 drives IKK-2 selectivity; this thioether-propanamido variant may engage different kinase targets.

Quantitative Differentiation Evidence for CAS 896291-24-0 Versus Closest Structural Analogs


Linker Length Differentiation: Propanamido (C3) vs. Acetamido (C2) Chain Length and Conformational Flexibility

CAS 896291-24-0 incorporates a propanamido (three-carbon) linker between the 4-fluorophenylthio group and the thiophene carboxamide core, compared to the acetamido (two-carbon) linker in the direct analog CAS 896291-08-0. This additional methylene unit increases the linker length and conformational flexibility, which in related thiophene-3-carboxamide series has been shown to substantially affect target binding pocket occupancy. In the cycloheptathiophene-3-carboxamide anti-influenza series reported by Nannetti et al. (2019), linker optimization was a critical variable for achieving nanomolar PA-PB1 inhibitory activity [1]. The C3 linker provides greater reach into hydrophobic sub-pockets, which may confer differential binding profiles compared to C2-linked analogs.

Linker Length
Class-level inference
Propanamido (C3) vs. Acetamido (C2). ΔMW +14.02 g/mol; one additional rotatable bond; extended reach approx. 1.2–1.5 Å.
Supports linker SAR interpretation; chain length may influence binding pocket occupancy.
Data to verify in target-specific assay context.
Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Aryl Substituent Differentiation: 4-Fluorophenyl vs. Phenyl Effect on Lipophilicity and Metabolic Stability

The target compound features a 4-fluorophenylthio group, whereas the analog CAS 896311-05-0 (4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide) carries an unsubstituted phenylthio group . The para-fluoro substitution predictably increases lipophilicity (calculated LogP increase of approximately 0.3–0.5 units based on the Hansch π constant for aromatic fluorine) while enhancing metabolic stability by blocking a primary site of cytochrome P450-mediated oxidative metabolism [1]. In the broader thiophene carboxamide literature, fluorophenyl substitution has been a key design element for improving pharmacokinetic profiles—for example, the fluorophenyl moiety in TPCA-1 contributes to its nanomolar IKK-2 inhibitory potency .

Aryl Substituent
Class-level inference
4-Fluorophenyl vs. Phenyl. ΔMW +17.99 g/mol; estimated ΔLogP approx. +0.3 to +0.5; para-fluoro metabolic blockade.
Supports predicted lipophilicity and metabolic stability differentiation.
Context-dependent; confirmation requires matched-pair assay data.
Lipophilicity Metabolic Stability Fluorine Chemistry

Thioether vs. Sulfonyl Oxidation State: Redox Chemistry and Biological Stability Implications

CAS 896291-24-0 contains a thioether (-S-) linkage, distinguishing it from the corresponding sulfonyl (-SO2-) analog 2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide . The thioether is susceptible to metabolic and chemical oxidation to the sulfoxide and sulfone, which can alter both target binding and pharmacokinetics. In the broader class, thioether-to-sulfonyl oxidation has been shown to modulate biological activity—for instance, sulfonyl-containing thiophene carboxamides exhibit enhanced hydrogen-bond acceptor capacity that can strengthen target interactions but may also increase off-target binding [1]. The thioether form of CAS 896291-24-0 may serve as a more metabolically labile probe or as a precursor for on-demand oxidation to the more stable sulfonyl derivative.

Oxidation State
Class-level inference
Thioether (-S-) vs. Sulfonyl (-SO2-). ΔMW +32.00 g/mol; thioether LogP estimated 0.5–1.0 units lower; bond angle differs.
Supports redox-dependent stability and metabolic profiling interpretation.
Data to verify; chemical stability and assay context may shift ranking.
Redox Chemistry Oxidative Stability Thioether Pharmacology

4,5-Dimethyl Substitution on Thiophene Core: Steric and Electronic Modulation vs. Unsubstituted Analogs

CAS 896291-24-0 bears 4,5-dimethyl substitution on the thiophene ring, whereas the analog 2-(3-((4-fluorophenyl)thio)propanamido)thiophene-3-carboxamide (CAS 896358-49-9) lacks these methyl groups . The 4,5-dimethyl groups increase steric bulk and electron density on the thiophene ring, which can influence both π-stacking interactions with aromatic residues in target proteins and the compound's susceptibility to electrophilic substitution. The 2-amino-4,5-dimethylthiophene-3-carboxamide (ADTC) scaffold, which serves as the synthetic precursor to the target compound, has been utilized in the synthesis of thieno[2,3-d]pyrimidine derivatives with demonstrated antibacterial activity [1], and its solubility thermodynamics in ethanol-water mixtures have been systematically characterized [2].

Core Substitution
Class-level inference
4,5-Dimethyl vs. Unsubstituted thiophene. ΔMW +28.05 g/mol; increased steric volume approx. +34 ų per methyl group.
Supports shape complementarity and solubility SAR interpretation.
Source review; solubility data from related scaffold requires validation for this compound.
Thiophene Chemistry Steric Effects Structure-Activity Relationship

Structural Differentiation from the Canonical IKK-2 Inhibitor TPCA-1: Linker Chemistry Dictates Target Selectivity

The best-characterized compound in the thiophene-3-carboxamide class is TPCA-1 ([5-(p-fluorophenyl)-2-ureido]thiophene-3-carboxamide), a potent IKK-2 inhibitor with an IC50 of 17.9 nM and >20-fold selectivity over IKK-1 . CAS 896291-24-0 differs fundamentally from TPCA-1 in two respects: (1) the linker at the 2-position is a propanamido-thioether chain rather than a ureido group, and (2) the thiophene core carries 4,5-dimethyl substituents. In the thiophene-3-carboxamide SAR landscape, the 2-position linker group is a primary determinant of target selectivity—the ureido linker of TPCA-1 enables critical hydrogen-bond interactions with the IKK-2 hinge region, while thioether-propanamido linkers (as in CAS 896291-24-0) are expected to engage different target profiles [1]. This structural divergence makes CAS 896291-24-0 unsuitable as a direct substitute for TPCA-1 in NF-κB pathway studies.

IKK-2 Linker Profile
Class-level inference
Propanamido-thioether vs. Ureido linker (TPCA-1). TPCA-1 IKK-2 IC50 = 17.9 nM; >20-fold selectivity. Target compound IKK-2 activity uncharacterized.
Supports divergent kinase selectivity context; direct TPCA-1 substitution is unsupported.
Data to verify; requires explicit kinase profiling before pathway attribution.
IKK-2 Inhibition NF-κB Pathway Kinase Selectivity

Optimal Research Application Scenarios for CAS 896291-24-0 Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Linker Length in Thiophene-3-Carboxamide Series

CAS 896291-24-0 is best deployed as a C3-linker comparator in systematic SAR campaigns exploring the effect of linker chain length on target binding. Its propanamido linker (3-carbon) directly contrasts with the acetamido linker (2-carbon) of CAS 896291-08-0 . Researchers can use this pair to deconvolve the contribution of linker flexibility and reach to biological activity, a strategy validated by the influenza polymerase inhibitor optimization studies where linker tuning was critical for achieving nanomolar potency [1]. This application is most relevant when the target protein's binding pocket topology suggests a preference for deeper hydrophobic insertion.

Thioether-to-Sulfone Metabolic Stability Comparison Studies

The thioether group in CAS 896291-24-0 makes it suitable as a reference compound for oxidative metabolism studies. By comparing its biological half-life and activity profile with the corresponding sulfonyl analog (2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide), researchers can assess whether thioether oxidation represents a metabolic activation or deactivation pathway . Such studies are particularly relevant in drug discovery programs where sulfur oxidation state is known to influence CYP450-mediated clearance and off-target pharmacology [1].

Pharmacophoric Fingerprinting of Thiophene-3-Carboxamide Target Engagement Profiles

Given the structural divergence between CAS 896291-24-0 (thioether-propanamido linker) and TPCA-1 (ureido linker), this compound serves as a selectivity probe in kinase and NF-κB pathway screening panels . When run in parallel with TPCA-1 (IKK-2 IC50 = 17.9 nM), differential activity patterns can identify targets that prefer thioether-linked pharmacophores over ureido-linked ones, helping to map the chemical biology of thiophene-3-carboxamide target space [1]. This approach is valuable for target deconvolution and for identifying novel chemotypes with distinct selectivity windows.

Synthetic Intermediate for Thieno[2,3-d]pyrimidine Library Construction

The 4,5-dimethylthiophene-3-carboxamide core of CAS 896291-24-0 is structurally related to 2-amino-4,5-dimethylthiophene-3-carboxamide (ADTC), a validated precursor for iodine-catalyzed heterocyclization to thieno[2,3-d]pyrimidine derivatives . These fused heterocycles have demonstrated antibacterial activity, and the 4-fluorophenylthio-propanamido substitution pattern of CAS 896291-24-0 may serve as a functional handle for further diversification in library synthesis. Researchers engaged in heterocyclic chemistry and antibacterial screening may find this compound useful as a building block for generating novel chemical space around the thienopyrimidine scaffold [1].

Application
Selection Property
Validation Focus
Linker SAR Studies
Propanamido C3 chain length
Binding pocket occupancy vs. C2 linker
Metabolic Stability Comparison
Thioether oxidation sensitivity
CYP450-mediated clearance and half-life
Kinase Selectivity Profiling
Thioether-propanamido pharmacophore
Target engagement vs. TPCA-1 ureido series
Heterocyclic Library Synthesis
4,5-Dimethylthiophene-3-carboxamide core
Thieno[2,3-d]pyrimidine diversification yield
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